2-Methyl-2H-tetrazole-5-thiol CAS number and properties
2-Methyl-2H-tetrazole-5-thiol CAS number and properties
An In-depth Technical Guide to 2-Methyl-2H-tetrazole-5-thiol
This technical guide provides a comprehensive overview of 2-Methyl-2H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Core Chemical Identity and Properties
2-Methyl-2H-tetrazole-5-thiol is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. A methyl group is attached at the N-2 position, and a thiol (-SH) group is at the C-5 position.[1] This structure, particularly the reactive thiol group and the stable tetrazole ring, imparts valuable chemical and biological properties.[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Methyl-2H-tetrazole-5-thiol. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₂H₄N₄S | [1] |
| Molecular Weight | 116.15 g/mol | [1][4] |
| Boiling Point | 111.6 ± 23.0 °C (Predicted) | [3] |
| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.60 ± 0.20 (Predicted) | [3] |
| InChI Key | RLRIYDBAFPKSRC-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
General Synthesis Route
A typical synthesis of 2-Methyl-2H-tetrazole-5-thiol involves the reaction of a thiocyanate precursor with sodium azide.[1] The process generally proceeds through the formation of an intermediate which then undergoes cyclization to form the tetrazole ring, often facilitated by a catalyst and moderate temperatures in a solvent like methanol.[1]
Caption: General synthesis pathway for 2-Methyl-2H-tetrazole-5-thiol.
Chemical Reactivity
The chemical behavior of 2-Methyl-2H-tetrazole-5-thiol is largely dictated by its thiol group and the tetrazole ring.
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Oxidation: The thiol group is readily oxidized to form disulfide bridges.[1]
-
Alkylation and Acylation: The nucleophilic thiol group can participate in alkylation and acylation reactions.[1]
-
Substitution Reactions: The compound can undergo various substitution reactions.[1]
-
Coordination Chemistry: The tetrazole ring is capable of coordinating with metal ions, which can stabilize the compound and influence its biological activity.[1]
Caption: Key chemical reactions of 2-Methyl-2H-tetrazole-5-thiol.
Biological Activity and Applications
2-Methyl-2H-tetrazole-5-thiol serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
-
Pharmaceutical Intermediate: It is a known precursor for the synthesis of pharmaceuticals, notably some cephalosporin antibiotics.[1]
-
Enzyme Inhibition: The thiol group can form covalent bonds with the cysteine residues of enzymes, leading to their inhibition.[1]
-
Medicinal Chemistry Scaffold: The tetrazole ring is a stable and valuable scaffold in medicinal chemistry for developing new therapeutic agents.[2] Research on derivatives has shown potential for developing angiotensin-II receptor antagonists for hypertension, urease inhibitors, and antioxidants.[5][6][7]
Caption: Biological mechanisms of action for 2-Methyl-2H-tetrazole-5-thiol.
Experimental Protocols
Detailed experimental protocols are highly specific to the reaction and desired outcome. The following are generalized methodologies based on available literature.
General Protocol for Thiol-Epoxide Ring Opening
This protocol describes the reaction of a tetrazole-thiol with an epoxide, a common method for creating β-hydroxy sulfides.
-
Reactant Preparation: Dissolve the target epoxide in a suitable solvent, such as toluene.
-
Addition of Thiol: Add solid 1-methyl-1H-tetrazole-5-thiol to the solution.
-
Reaction Conditions: Stir the solution at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Some reactions may require several days to reach completion.[8]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove acidic byproducts. The organic phase is then dried (e.g., with Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[8]
-
Characterization: The final product structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
General Protocol for Biological Activity Screening of Derivatives
This outlines a typical workflow for assessing the biological potential of newly synthesized derivatives.
-
Synthesis and Purification: Synthesize a series of derivatives from the parent compound. Purify each compound to a high degree.
-
Structural Characterization: Confirm the chemical structure of each derivative using techniques like FTIR, ¹H NMR, and ¹³C NMR.[6][7]
-
In Vitro Assays:
-
Antioxidant Activity: Perform a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate free radical scavenging potential.[5][6]
-
Enzyme Inhibition: Conduct a urease enzyme inhibition assay to determine the inhibitory concentration (IC₅₀) of the compounds.[5][7]
-
Antibacterial Activity: Use methods like agar well diffusion to screen for activity against various bacterial strains.[5][6]
-
-
In Vivo Assays (if applicable): For promising candidates, perform assays such as antihypertensive activity evaluation in animal models.[7]
-
Data Analysis: Analyze the results to establish structure-activity relationships (SAR), which can guide the design of more potent compounds.[7]
Caption: General experimental workflow for derivative synthesis and screening.
Disclaimer: This document is intended for research and informational purposes only. For any laboratory work, appropriate safety precautions must be taken. Not for human or veterinary use.[1]
References
- 1. 2-Methyl-2H-tetrazole-5-thiol | 42150-25-4 | Benchchem [benchchem.com]
- 2. CAS 345909-96-8: 1-(trideuteriomethyl)-2H-tetrazole-5-thio… [cymitquimica.com]
- 3. 2-METHYL-2H-TETRAZOLE-5-THIOL CAS#: 42150-25-4 [amp.chemicalbook.com]
- 4. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]




